molecular formula C17H20F3N3OS B2862851 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2197497-85-9

2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2862851
CAS No.: 2197497-85-9
M. Wt: 371.42
InChI Key: IHKMPBCZOLKICA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a piperidine ring, a methoxy group, and a trifluoromethyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Piperidine is a heterocyclic compound that consists of a six-membered ring containing nitrogen . The methoxy group (-OCH3) and trifluoromethyl group (-CF3) are common functional groups in organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the thiazole ring could be formed via a condensation reaction involving a thiol and a nitrile . The piperidine ring could be formed via a cyclization reaction . The methoxy and trifluoromethyl groups could be introduced via substitution reactions .


Molecular Structure Analysis

The presence of multiple heteroatoms (nitrogen, sulfur, oxygen, and fluorine) in the compound suggests that it could participate in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions . The aromatic thiazole ring and the saturated piperidine ring contribute to the overall shape and conformation of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be cleaved via hydrolysis to yield a hydroxyl group . The thiazole ring could participate in electrophilic aromatic substitution reactions . The piperidine ring could undergo N-alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the polarity of its functional groups, and its overall shape and conformation .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the facile synthesis of thiazolo[3,2]pyridines containing pyrazolyl moiety, demonstrating their potential in creating compounds with antimicrobial activities (El-Emary, Khalil, Ali, & El-Adasy, 2005). Another study focused on copper-catalyzed reactions to introduce unconventional piperidines, showcasing an innovative approach to synthesize polyfunctionalized piperidine derivatives (Crotti, Berti, & Pineschi, 2011).

Biological Activities and Applications

  • Antimicrobial Activity: Some derivatives have shown significant antimicrobial properties. For example, studies on thiazolo[3,2-a]pyridine derivatives have highlighted their potential in developing new antimicrobial agents (Lamphon et al., 2004).
  • Antiproliferative Effects: Compounds have been synthesized with the intent to explore their antiproliferative effects on human leukemic cells, suggesting their potential application in cancer treatment (Sharath Kumar et al., 2014).
  • Antitumor Agents: Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been studied for their anti-inflammatory and analgesic properties, indicating their utility as antitumor agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition: The inhibition efficiencies of piperidine derivatives on iron corrosion have been predicted using quantum chemical and molecular dynamic simulation studies, showcasing the relevance of these compounds in material science applications (Kaya et al., 2016).

Future Directions

The compound could be of interest for further study, given the presence of several functional groups that are commonly found in biologically active compounds. Potential areas of research could include exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

2-methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3OS/c1-12-21-14(11-25-12)9-23-7-5-13(6-8-23)10-24-16-4-2-3-15(22-16)17(18,19)20/h2-4,11,13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKMPBCZOLKICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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